Bicifadine-d5 Hydrochloride is a deuterated form of Bicifadine Hydrochloride. Deuterated compounds, like Bicifadine-d5 Hydrochloride, are commonly employed in scientific research as internal standards for mass spectrometry analysis. [, , ] Internal standards are crucial for accurate quantification of analytes in complex mixtures like biological samples. [, ] The incorporation of deuterium atoms in Bicifadine-d5 Hydrochloride results in a different mass compared to Bicifadine Hydrochloride, allowing for their differentiation by mass spectrometry. [, , ]
Bicifadine-d5 Hydrochloride is a deuterated derivative of Bicifadine, a compound known for its potential applications in treating pain and mood disorders. This compound is classified as a bicyclic amine and is structurally related to the class of 3-azabicyclo[3.1.0]hexanes. The incorporation of deuterium atoms enhances its pharmacokinetic properties, making it a valuable tool in scientific research and drug development.
Bicifadine-d5 Hydrochloride can be sourced from various chemical suppliers specializing in isotopically labeled compounds, such as BenchChem. Its classification falls under the category of pharmaceutical intermediates and research chemicals, particularly used in the study of monoamine neurotransmitter modulation.
The synthesis of Bicifadine-d5 Hydrochloride involves several steps that incorporate deuterium into the Bicifadine structure. One notable method is a stereocontrolled synthesis that utilizes an asymmetric approach to create trisubstituted cyclopropanes, which serve as key intermediates. This method emphasizes atom economy and high enantiomeric excess, allowing for efficient production without the need for intermediate isolation .
The synthesis typically starts with precursors that undergo a series of reactions, including epoxy nitrile coupling. The reaction pathway can be manipulated by adjusting the aggregation state of nitrile anions, which is crucial for achieving the desired stereochemistry and yield . The final product is obtained as a hydrochloride salt, ensuring stability and solubility for further applications.
The molecular formula for Bicifadine-d5 Hydrochloride can be represented as CHClDN, where D denotes deuterium. The compound's molecular weight will be slightly increased due to the incorporation of these heavier isotopes.
Bicifadine-d5 Hydrochloride participates in various chemical reactions typical of amines and bicyclic compounds. Notably, it can undergo nucleophilic substitutions and coupling reactions, making it versatile for further synthetic modifications.
The reactivity profile includes potential interactions with electrophiles due to the presence of nitrogen in its structure. Additionally, metabolic studies indicate that Bicifadine derivatives are processed by cytochrome P450 enzymes and monoamine oxidases, which are essential for understanding their pharmacological effects .
Bicifadine-d5 Hydrochloride functions primarily through the modulation of monoamine neurotransmitters. It is believed to selectively inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism underlies its potential therapeutic effects in treating depression and anxiety disorders.
Research indicates that compounds like Bicifadine can enhance neurotransmitter availability through dual pathways involving both reuptake inhibition and enzymatic metabolism . This multifaceted approach may contribute to improved efficacy compared to traditional monoamine reuptake inhibitors.
Bicifadine-d5 Hydrochloride appears as a white crystalline solid at room temperature. Its solubility profile suggests good solubility in polar solvents, which is advantageous for pharmaceutical formulations.
The chemical stability of Bicifadine-d5 Hydrochloride is enhanced by its hydrochloride salt form, which protects against hydrolysis and degradation under standard laboratory conditions. The compound exhibits typical behavior for amines, including basicity and potential for forming salts with acids.
Bicifadine-d5 Hydrochloride has significant scientific applications, particularly in pharmacological research. Its isotopic labeling allows researchers to trace metabolic pathways and study drug interactions in vivo. Additionally, it serves as a model compound for developing new analgesics or antidepressants with improved pharmacokinetic profiles.
Bicifadine (DOV-220,075) is a novel triple monoamine reuptake inhibitor (SNDRI) initially developed by American Cyanamid as a non-opioid analgesic. It was later licensed to DOV Pharmaceutical in 1998 [1] [7]. Structurally, it is classified as a 3-azabicyclo[3.1.0]hexane derivative with the chemical name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane [1]. Pharmacologically, bicifadine acts as a potent antagonist of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with in vitro IC₅₀ values of 117 nM, 55 nM, and 910 nM, respectively [5] [6]. This broad-spectrum activity positions it uniquely among reuptake inhibitors, as most clinical antidepressants primarily target SERT and NET without significant DAT affinity [6].
Bicifadine-d5 hydrochloride represents a deuterated analogue where five hydrogen atoms are replaced with deuterium atoms at metabolically vulnerable positions. PubChem lists this compound under CID 46783559 with the molecular formula C₁₂H₁₀D₅ClN, corresponding to a molecular mass of 209.72 g/mol (vs. 209.72 g/mol for non-deuterated bicifadine HCl) [4]. The deuterium substitution strategy aims to address the pharmacokinetic limitations of the parent drug, particularly its short elimination half-life (1.6 hours) and extensive first-pass metabolism [1] [7].
Table 1: Molecular and Pharmacological Profile of Bicifadine vs. Bicifadine-d5 Hydrochloride
Property | Bicifadine HCl | Bicifadine-d5 HCl |
---|---|---|
Molecular Formula | C₁₂H₁₅N·HCl | C₁₂H₁₀D₅N·HCl |
Molar Mass (g/mol) | 209.72 | 214.77 |
SERT Inhibition (IC₅₀) | 117 nM | Undetermined |
NET Inhibition (IC₅₀) | 55 nM | Undetermined |
DAT Inhibition (IC₅₀) | 910 nM | Undetermined |
CAS Registry Number | 66504-75-4 | Not Assigned |
Deuterium (²H), a stable, non-radioactive isotope of hydrogen, forms stronger carbon bonds (C–D vs. C–H) due to its lower ground-state energy and higher activation energy for cleavage. This results in a kinetic isotope effect (KIE) where C–D bond breakage occurs 5–10 times slower than C–H bonds [2] [3]. In drug design, deuterium substitution at metabolic "hot spots" can:
For bicifadine, deuterium substitution targets positions vulnerable to CYP2D6/3A4 oxidation, which generates inactive or toxic metabolites. The d5 modification specifically replaces hydrogens in the 4-methylphenyl group and azabicyclohexane ring – sites identified as primary loci for oxidative metabolism [1] [8]. This aligns with FDA-approved deuterated drugs (e.g., deucravacitinib) where deuterium preserves pharmacological activity while optimizing pharmacokinetics [3].
Table 2: Impact of Deuterium Substitution on Key Drug Properties
Deuteration Effect | Pharmacological Consequence | Example Drugs |
---|---|---|
Reduced CYP metabolism | Extended half-life, lower Cₘₐₓ fluctuations | Deutetrabenazine |
Blocked bioactivation | Mitigated organ toxicity | Deucravacitinib |
Altered regioselectivity | Shunted to safer metabolic pathways | Donafenib |
Despite bicifadine’s promising mechanism, clinical development was halted due to:
Bicifadine-d5 hydrochloride addresses these gaps through three primary objectives:
Current research focuses on deuterium's impact beyond pharmacokinetics, including its potential to reduce epimerization at chiral centers and mitigate mechanism-based toxicities – effects observed in deuterated analogues of structurally related azabicyclohexanes like amitifadine [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7